ethyl 3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by its unique structure, which includes a benzotriazine ring system fused with an ethyl ester and an acetamido group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the benzotriazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL 3-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BENZOATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The benzotriazine ring and acetamido group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 3-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzotriazine ring system can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The acetamido group may enhance binding affinity and specificity, while the ethyl ester can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters: These compounds share the benzotriazine ring system and exhibit similar chemical properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with biological activities that can be compared to benzotriazines.
Quinolone derivatives: Quinolones are known for their pharmaceutical applications and can be structurally and functionally compared to benzotriazines.
Uniqueness
ETHYL 3-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and the benzotriazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
ethyl 3-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16N4O4/c1-2-26-18(25)12-6-5-7-13(10-12)19-16(23)11-22-17(24)14-8-3-4-9-15(14)20-21-22/h3-10H,2,11H2,1H3,(H,19,23) |
InChI Key |
WDJJRDOXBHSKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.